2-Methylcyclopropan-1-amine hydrate hydrochloride
Description
2-Methylcyclopropan-1-amine hydrate hydrochloride is a chemical compound with the molecular formula C4H12ClNO and a molecular weight of 125.6 g/mol . It is a derivative of cyclopropanamine and is commonly used in proteomics research . This compound is known for its unique structural properties, which make it a valuable intermediate in various chemical reactions and industrial applications.
Properties
Molecular Formula |
C4H12ClNO |
|---|---|
Molecular Weight |
125.60 g/mol |
IUPAC Name |
2-methylcyclopropan-1-amine;hydrate;hydrochloride |
InChI |
InChI=1S/C4H9N.ClH.H2O/c1-3-2-4(3)5;;/h3-4H,2,5H2,1H3;1H;1H2 |
InChI Key |
ZUQCNWVXBYUXCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1N.O.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Methylcyclopropan-1-amine hydrate hydrochloride typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an alkene with a carbene precursor.
Amination: The cyclopropane ring is then aminated to introduce the amine group. This can be done using ammonia or an amine derivative under suitable conditions.
Hydration and Hydrochloride Formation: The final step involves the hydration of the amine to form the hydrate, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2-Methylcyclopropan-1-amine hydrate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methylcyclopropan-1-amine hydrate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in proteomics research to study protein structures and functions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methylcyclopropan-1-amine hydrate hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their structure and function. The compound can also participate in enzymatic reactions, acting as a substrate or inhibitor .
Comparison with Similar Compounds
2-Methylcyclopropan-1-amine hydrate hydrochloride can be compared with other similar compounds such as:
1-Methylcyclopropan-1-amine hydrochloride: Similar in structure but differs in the position of the methyl group.
Cyclopropylamine: Lacks the methyl group, leading to different chemical properties and reactivity.
2-Cyclopropyl ethyl amine: Contains an ethyl group instead of a methyl group, affecting its steric and electronic properties.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
